6-Bromoacetamido-6-desoxynaltrexone

Opioid Receptor Pharmacology Affinity Labeling Receptor Binding Kinetics

6-Bromoacetamido-6-desoxynaltrexone (BAN; CAS 91409-49-3) is a naltrexone-derived electrophilic affinity label that functions as a nonequilibrium opioid receptor antagonist. Its structure incorporates a bromoacetamide reactive group at the 6β-position of the morphinan scaffold, enabling covalent attachment to opioid binding sites following reversible recognition.

Molecular Formula C22H27BrN2O4
Molecular Weight 463.4 g/mol
CAS No. 91409-49-3
Cat. No. B1235411
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromoacetamido-6-desoxynaltrexone
CAS91409-49-3
Synonyms6-bromoacetamido-6-desoxynaltrexone
6-bromoacetamido-6-desoxynaltrexone hydrobromide
Molecular FormulaC22H27BrN2O4
Molecular Weight463.4 g/mol
Structural Identifiers
SMILESC1CC1CN2CCC34C5C(CCC3(C2CC6=C4C(=C(C=C6)O)O5)O)NC(=O)CBr
InChIInChI=1S/C22H27BrN2O4/c23-10-17(27)24-14-5-6-22(28)16-9-13-3-4-15(26)19-18(13)21(22,20(14)29-19)7-8-25(16)11-12-1-2-12/h3-4,12,14,16,20,26,28H,1-2,5-11H2,(H,24,27)/t14-,16-,20+,21+,22-/m1/s1
InChIKeyLLJPZWYDUXHCIX-HAOCKTTRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromoacetamido-6-desoxynaltrexone (BAN) – Opioid Receptor Affinity Label Procurement Rationale


6-Bromoacetamido-6-desoxynaltrexone (BAN; CAS 91409-49-3) is a naltrexone-derived electrophilic affinity label that functions as a nonequilibrium opioid receptor antagonist. Its structure incorporates a bromoacetamide reactive group at the 6β-position of the morphinan scaffold, enabling covalent attachment to opioid binding sites following reversible recognition [1]. This compound is categorized as an antagonist affinity ligand, distinct from simple competitive antagonists, and is utilized exclusively as a research tool for irreversible receptor blockade and biochemical labeling studies [2].

Why Generic Naltrexone or Other Antagonists Cannot Replace 6-Bromoacetamido-6-desoxynaltrexone


Generic opioid antagonists such as naltrexone and naloxone dissociate readily from the receptor, providing only transient, concentration-dependent blockade that is reversed upon washout. In contrast, 6-bromoacetamido-6-desoxynaltrexone (BAN) is designed as an affinity label that forms a covalent bond with its target, producing wash-resistant, persistent receptor inactivation [1]. This irreversible pharmacology is essential for experiments requiring sustained elimination of receptor reserve, receptor protection studies, or biochemical identification of receptor subunits. Substituting BAN with a standard reversible antagonist would fail to achieve long-lasting receptor silencing and would not permit the same downstream biochemical analyses, making it an unsuitable replacement for protocols that depend on covalent receptor modification [2].

Quantitative Differentiation of 6-Bromoacetamido-6-desoxynaltrexone from Closest Analogs


Reversible Binding Affinity: BAN vs. TAN (Direct Head-to-Head)

In a direct head-to-head comparison, the reversible inhibition of [³H]naloxone binding to calf brain membranes revealed that 6-bromoacetamido-6-desoxynaltrexone (BAN) exhibits a Ki of 1 × 10⁻⁹ M, whereas the thioglycolamido analog TAN showed a 10-fold higher affinity with a Ki of 1 × 10⁻¹⁰ M [1]. This demonstrates that while both compounds are high-affinity ligands, TAN possesses significantly greater reversible binding potency under identical assay conditions.

Opioid Receptor Pharmacology Affinity Labeling Receptor Binding Kinetics

Irreversible Inhibition Potency: BAN vs. TAN Concentration Dependence

Following extensive washing to remove non-covalently bound ligand, BAN required a concentration of 5 × 10⁻⁸ M (50 nM) to achieve 50% inhibition of maximal [³H]naloxone binding, whereas TAN achieved the same degree of irreversible inhibition at a 5-fold lower concentration of 1 × 10⁻⁸ M (10 nM) [1]. This indicates that TAN is more efficient at forming irreversible receptor adducts under these conditions.

Irreversible Antagonism Wash-Resistant Binding Covalent Receptor Modification

In Vivo Duration of Antagonist Action: BAN vs. TAN (i.c.v. Administration)

When administered intracerebroventricularly, BAN (20 nmol) failed to block morphine-induced analgesia for more than 2 hours. In contrast, the same ED₅₀ dose (20 nmol) of TAN produced near-complete blockade of morphine analgesia lasting over 24 hours in the tail-flick test [1]. This marked difference in duration of action in vivo reflects the distinct pharmacodynamic profiles of the two affinity labels.

In Vivo Pharmacology Opioid Analgesia Duration of Action

Antinociceptive Activity: BAN vs. TAN (Systemic Administration)

In the mouse writhing test, systemic administration of TAN produced a measurable antinociceptive effect, whereas BAN, when administered via the same route, did not elicit antinociception [1]. This differential in vivo activity suggests that the thioglycolamido moiety confers agonist or partial agonist properties not present in the bromoacetamide derivative BAN, which behaves as a pure antagonist in this paradigm.

Antinociception Writhing Test In Vivo Selectivity

Receptor Affinity Context: BAN Compared to β-Funaltrexamine (β-FNA) (Cross-Study)

In separate published studies using comparable radioligand binding methodologies, BAN demonstrated a Ki of 1 nM for opioid receptors labeled by [³H]naloxone in calf brain membranes [1], while β-funaltrexamine (β-FNA) exhibited Ki values of 2.2 nM (mu), 14 nM (kappa), and 78 nM (delta) in guinea pig brain membranes [2]. Although not a direct head-to-head comparison, the data suggest that BAN's reversible affinity for the mu receptor is comparable to, or slightly better than, that of β-FNA.

Mu Opioid Receptor Binding Affinity Label Selectivity Structure-Activity Relationships

Reactive Group Chemistry: Bromoacetamide vs. Thioglycolamido (Class-Level Inference)

The bromoacetamide group of BAN is a classical electrophile that primarily targets cysteine sulfhydryl groups, whereas the thioglycolamido group of TAN is designed to react with alternative nucleophilic residues on the receptor [1]. Although the specific amino acid targets of BAN have not been conclusively mapped, this class-level difference in reactive warhead chemistry implies that BAN and TAN may label distinct subsets of nucleophilic sites within or near the opioid binding pocket.

Electrophilic Chemistry Covalent Labeling Selectivity Reactive Warhead Design

Optimal Deployment Scenarios for 6-Bromoacetamido-6-desoxynaltrexone Based on Proven Differentiation


Acute In Vitro Irreversible Receptor Inactivation with Controlled Exposure Window

For experiments requiring wash-resistant mu-opioid receptor blockade in membrane or cell-based assays where the duration of inactivation must be limited or where partial inactivation is desired, BAN is advantageous over TAN. The 5-fold higher concentration requirement for 50% irreversible inhibition (50 nM vs. 10 nM for TAN) allows finer titration of receptor inactivation [1]. This scenario is directly supported by the irreversible binding data in Section 3.

Pure Antagonist Covalent Labeling Without Agonist Confound

In functional assays assessing the behavioral or physiological consequences of receptor alkylation, BAN offers a clean antagonist profile. Unlike TAN, BAN does not produce antinociception upon systemic administration [1], avoiding confounding agonist-like effects that could complicate the interpretation of results. This evidence stems directly from the in vivo writhing test comparison provided in Section 3.

Short-Term In Vivo Intervention Studies Requiring Rapid Receptor Recovery

For in vivo protocols where receptor blockade is needed for less than 2 hours and full receptor recovery is desired within the experimental session, BAN is the preferred affinity label. Its blockade of morphine analgesia dissipates within 2 hours at an ED₅₀ dose of 20 nmol i.c.v., contrasting with the >24-hour blockade produced by TAN [1]. This rapid offset is a proven differentiator for time-sensitive pharmacological studies.

Cysteine-Directed Labeling of Opioid Receptor Binding Sites

When the experimental objective is to target cysteine residues within or near the opioid binding pocket, the bromoacetamide warhead of BAN provides the appropriate electrophilic chemistry. The mechanistic distinction between BAN's bromoacetamide and TAN's thioglycolamido group, as discussed in the source literature [1], supports the selection of BAN for cysteine-directed alkylation studies.

Quote Request

Request a Quote for 6-Bromoacetamido-6-desoxynaltrexone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.